molecular formula C15H19NO5 B2623629 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid CAS No. 1009419-86-6

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid

Cat. No.: B2623629
CAS No.: 1009419-86-6
M. Wt: 293.319
InChI Key: AORPGIXDYDUHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-[(2,3-dihydro-benzodioxine-6-carbonyl)-amino]-hexanoic acid systematically describes its structure:

  • Benzodioxine : A bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring.
  • 6-Carbonyl substituent : A ketone group at position 6 of the benzodioxine moiety.
  • Aminohexanoic acid chain : A six-carbon aliphatic chain with an amino group at position 2 and a terminal carboxylic acid.

The molecular formula C₁₂H₁₅NO₅ (molecular weight: 251.24 g/mol) reflects 12 carbon atoms, 15 hydrogens, one nitrogen, and five oxygen atoms. Key structural components include:

Component Description
Benzodioxine core Fused benzene and 1,4-dioxane rings with C-O-C linkages at positions 1 and 4.
Hexanoic acid backbone A six-carbon chain with a carboxylic acid terminus at C6.
Carbonyl-amino linker An amide bond (-NH-CO-) connecting the benzodioxine and hexanoic acid.

Crystallographic Data and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound remains unpublished, insights can be drawn from structurally analogous benzodioxine derivatives. For example, 5,6,7,8-tetranitro-2,3-dihydro-1,4-benzodioxine (TNBD) crystallizes in a monoclinic system (space group C2/c) with unit cell dimensions a = 10.9946 Å, b = 10.1532 Å, and c = 10.1814 Å. TNBD’s density of 1.853 g/cm³ arises from tight molecular packing via σ-hole interactions and weak C-H···O hydrogen bonds.

For 2-[(2,3-dihydro-benzodioxine-6-carbonyl)-amino]-hexanoic acid, computational modeling predicts:

  • Torsional angles : The hexanoic acid chain likely adopts a staggered conformation to minimize steric hindrance.
  • Planarity : The benzodioxine ring remains planar, while the carbonyl-amino linker introduces slight distortion.
  • Hydrogen bonding : The carboxylic acid and amide groups participate in intramolecular H-bonds, stabilizing the structure.

Comparative Structural Analysis with Related Benzodioxine Derivatives

Functional Group Variations

Comparative analysis highlights key differences among benzodioxine derivatives:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol)
2-[(2,3-Dihydro-benzodioxine-6-carbonyl)-amino]-hexanoic acid C₁₂H₁₅NO₅ Amide, carboxylic acid 251.24
6-(2,3-Dihydro-benzodioxine-6-sulfonylamino)-hexanoic acid C₁₄H₁₉NO₆S Sulfonamide, carboxylic acid 329.37
Hexadecanoic acid [2-(2,3-dihydro-benzodioxin-6-yl)-2-hydroxy-1-pyrrolidin-1-ylmethyl-ethyl]-amide C₃₁H₅₂N₂O₄ Pyrrolidine, amide, hydroxyl 516.8

The substitution of sulfonamide groups (e.g., in C₁₄H₁₉NO₆S) enhances hydrogen-bonding capacity compared to the simpler amide linker in the target compound. Conversely, the pyrrolidine-containing derivative (C₃₁H₅₂N₂O₄) exhibits increased steric bulk, reducing conformational flexibility.

Electronic Effects
  • Electron-withdrawing groups : Nitro substituents in TNBD reduce electron density on the benzodioxine ring, increasing electrophilicity.
  • Electron-donating groups : The carbonyl-amino linker in the target compound donates electron density via resonance, stabilizing the aromatic system.
Conformational Flexibility
  • The hexanoic acid chain in 2-[(2,3-dihydro-benzodioxine-6-carbonyl)-amino]-hexanoic acid allows rotational freedom, enabling adaptive binding in biological systems.
  • In contrast, the rigid pyrrolidine ring in C₃₁H₅₂N₂O₄ restricts motion, favoring pre-organized binding conformations.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-3-4-11(15(18)19)16-14(17)10-5-6-12-13(9-10)21-8-7-20-12/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPGIXDYDUHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid typically involves the reaction of 2,3-dihydro-benzo[1,4]dioxine-6-carbonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Inhibition

Research has demonstrated that derivatives of benzodioxine compounds exhibit significant enzyme inhibitory activities. For instance, studies have shown that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively. The enzyme inhibitory potential of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid suggests it may play a role in managing these conditions .

Anti-inflammatory Properties

Benzodioxine derivatives have been investigated for their anti-inflammatory effects. Studies indicate that modifications in the structure can lead to reduced production of pro-inflammatory cytokines in vitro. The presence of the benzodioxine structure is believed to contribute to these anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for antimicrobial properties. Modifications have shown enhanced activity against various Gram-positive bacteria, indicating that this compound could be explored further for its potential as an antimicrobial agent .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibitory potential of various benzodioxine derivatives, this compound was synthesized and tested against α-glucosidase. Results indicated a substantial inhibition rate comparable to established inhibitors used in T2DM management. Molecular docking studies supported these findings by showing favorable binding interactions at the active site of the enzyme .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory effects of benzodioxine derivatives on macrophages. The study found that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines. This suggests its potential utility in developing therapies for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The benzo[1,4]dioxine ring system can facilitate binding to the active site of enzymes, thereby modulating their activity. Additionally, the hexanoic acid moiety can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Hexanoic Acid vs. Shorter-Chain Carboxylic Acids
  • Compound B: 4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid Structure: Features a four-carbon butyric acid chain instead of hexanoic acid. Molecular Weight: 251.24 g/mol (C₁₂H₁₃NO₅).
  • Compound C: 3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid Structure: Three-carbon propionic acid chain. Key Difference: Increased polarity due to shorter chain, which may enhance solubility but reduce lipophilicity . Molecular Weight: 237.23 g/mol (C₁₁H₁₁NO₅).
b) Substituent Modifications on the Benzodioxane Core
  • Compound D: 6-[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-amino]-hexanoic acid Structure: Replaces the carbonyl group with a sulfonyl group. Key Difference: Enhanced hydrogen-bonding capacity and acidity (pKa ~3.44 for sulfonamide vs. ~4.7 for amide), altering interactions with biological targets . Molecular Weight: 329.37 g/mol (C₁₄H₁₉NO₆S).
  • Compound E: Amino-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid Structure: Acetic acid backbone with an additional amino group. Key Difference: Dual functional groups (amino and carboxylic acid) enable zwitterionic behavior, influencing solubility and charge-based interactions . Molecular Weight: 223.20 g/mol (C₁₀H₁₁NO₄).

Physicochemical and Pharmacokinetic Properties

Property Compound A Compound B Compound C Compound D Compound E
LogP (Predicted) 1.8 1.2 0.9 2.1 -0.3
Water Solubility Low Moderate High Low High
pKa (Carboxylic Acid) 4.7 4.6 4.5 3.4 2.1/9.8*

*Compound E exhibits two pKa values due to its zwitterionic nature .

a) Enzyme Inhibition
  • Compound A : Demonstrated moderate inhibition of STAT3 (IC₅₀ ~91–447 μM in related benzodioxane derivatives), likely due to hydrophobic interactions with the SH2 domain .
  • Compound D : Sulfonamide derivatives show enhanced binding to carbonic anhydrase isoforms (Ki ~10–100 nM), attributed to the sulfonyl group’s strong hydrogen-bonding capacity .
b) Antimicrobial Activity
  • Compound B: Used in studies targeting Pseudomonas aeruginosa via penicillin-binding protein (PBP) inhibition, with MIC values of 16–32 μg/mL .

Biological Activity

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO5C_{15}H_{19}NO_5 with a molecular weight of approximately 293.32 g/mol. The compound's structure features a hexanoic acid chain linked to a benzo[1,4]dioxine moiety, which is known for its diverse biological activities.

Antidepressant Activity

Research has indicated that derivatives of 2,3-dihydrobenzo[1,4]dioxine exhibit significant binding affinities to serotonin receptors (5-HT1A and 5-HT2A). A study demonstrated that compounds with similar structures showed potent antidepressant-like effects in animal models, particularly in forced swimming tests (FST) and tail suspension tests (TST) .

Table 1: Binding Affinities of Related Compounds

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Antidepressant Activity
Compound A170.71High
Compound B251.5Moderate
Compound C303.0Low

Enzyme Inhibition

Another aspect of biological activity includes enzyme inhibition. Recent studies have evaluated the inhibitory potential of compounds containing the benzo[1,4]dioxine structure against various enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance, sulfonamide derivatives synthesized from this structure were tested against α-glucosidase and acetylcholinesterase, showing promising results in reducing enzyme activity .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase10
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-acetamideAcetylcholinesterase15

Case Studies

Several case studies have highlighted the therapeutic potential of compounds derived from the benzo[1,4]dioxine scaffold:

  • Study on Antidepressant Effects : In a controlled study involving mice, administration of a related compound resulted in a significant decrease in immobility time during FST and TST compared to control groups. This suggests a strong antidepressant effect linked to serotonin receptor modulation .
  • Enzyme Inhibition Study : A recent investigation into sulfonamide derivatives showed that modifications to the benzo[1,4]dioxine core could enhance inhibitory effects on key enzymes involved in metabolic disorders. The results indicated that specific structural alterations led to increased potency against α-glucosidase .

Q & A

Q. How to design a robust study integrating synthesis, characterization, and bioactivity testing?

  • Methodological Answer : Follow a Quality by Design (QbD) framework:
  • Define Target Product Profile : Purity ≥95%, solubility ≥1 mg/mL.
  • Risk Assessment : Fishbone diagram to prioritize variables (e.g., reaction time, purification method).
  • Design Space : Use response surface methodology (Box-Behnken design) to establish acceptable ranges for critical parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.